molecular formula C10H8N2OS2 B13664748 S-pyridin-2-yl Pyridine-2-sulfinothioate

S-pyridin-2-yl Pyridine-2-sulfinothioate

Cat. No.: B13664748
M. Wt: 236.3 g/mol
InChI Key: PGSKEBNWYGTEOK-UHFFFAOYSA-N
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Description

S-pyridin-2-yl Pyridine-2-sulfinothioate: is a compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in medicinal chemistry, due to their versatile pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-pyridin-2-yl Pyridine-2-sulfinothioate typically involves the reaction of pyridine derivatives with sulfur-containing reagents. One common method involves the reaction of pyridine-2-thiol with pyridine-2-sulfinyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is typically stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is monitored using various analytical techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfinothioate group’s sulfur atom can act as a leaving group, enabling nucleophilic attack by reagents like TMSCN . For example:

  • Reaction with TMSCN : A pyridine N-oxide undergoes substitution at the ortho-position, replacing a hydroxyl group with a cyano derivative.

  • Mechanism : The sulfur atom’s electrophilic nature facilitates displacement, forming new carbon-sulfur bonds.

Oxidation and Reduction Processes

3.1 Oxidation to Sulfoxides
Sulfinothioate groups are typically formed via oxidation of thiols. For instance, cysteine derivatives can be oxidized to sulfoxides using agents like hydrogen peroxide (H₂O₂) . While not directly demonstrated for this compound, related pyridine-thiol derivatives likely follow similar oxidation pathways.

3.2 Reduction/Hydrolysis
In pyridine derivative synthesis, Na/NH₄Cl in ethanol is used to reduce intermediates to final products . This suggests potential for selective reduction of sulfinothioate groups under basic conditions.

Comparative Analysis of Reaction Conditions

Reaction Type Reagents Conditions Key Product Reference
Triphosgene-mediatedPyridine-2-thiol, triphosgene, Et₃N0–5°C, argon atmosphereS,S-Di(pyridin-2-yl)carbonodithioate
Oxidation/Nucleophilic substitutionmCPBA, TMSCN, Na/NH₄ClRoom temperature, EtOHPyridine derivatives with thioate
Oxidation of thiolsH₂O₂Controlled pH, mild heatingSulfoxides

Structural Insights from Related Compounds

While direct data on S-pyridin-2-yl Pyridine-2-sulfinothioate is limited, analogs like S-thiophene-2-yl thiophene-2-sulfinothioate demonstrate that sulfinothioate groups are accessible through oxidation of thiols and subsequent functionalization . The pyridine ring’s electron-deficient nature likely enhances the sulfur’s electrophilicity, facilitating substitution reactions .

Scientific Research Applications

S-pyridin-2-yl Pyridine-2-sulfinothioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various pyridine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anticancer and anti-inflammatory properties.

    Industry: Used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of S-pyridin-2-yl Pyridine-2-sulfinothioate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular signaling pathways. For example, it has been shown to inhibit the activity of serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). These interactions lead to the disruption of key cellular processes, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific sulfinothioate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Biological Activity

S-pyridin-2-yl Pyridine-2-sulfinothioate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H8N2OS2C_{10}H_8N_2OS_2 and features a sulfinothioate functional group attached to a pyridine ring. Its unique structure contributes to its diverse biological properties.

Antifibrotic Activity

Recent studies have indicated that derivatives of pyridine compounds, including those related to this compound, exhibit significant antifibrotic activities. For instance, research on similar pyrimidine derivatives demonstrated their effectiveness against hepatic stellate cells (HSC-T6), which are crucial in the development of liver fibrosis. Notable findings include:

  • Inhibition of Collagen Production : Compounds similar to this compound were shown to inhibit collagen synthesis significantly. The half-maximal inhibitory concentration (IC50) values for some derivatives were reported as low as 45.69 μM .
  • Mechanisms of Action : The antifibrotic effects were attributed to the inhibition of prolyl 4-hydroxylase activity, which is essential for collagen maturation. This inhibition leads to reduced collagen accumulation in cell cultures .

Anticancer Potential

The anticancer properties of compounds containing sulfinothioate groups have been explored in various studies:

  • Cell Cycle Arrest and Apoptosis : Extracts from Allium species, which contain similar bioactive compounds, demonstrated mechanisms such as apoptosis and antioxidant responses that could be relevant to the action of this compound .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound and related compounds:

Activity Mechanism Reference
AntifibroticInhibition of collagen synthesis
AnticancerInduction of apoptosis, cell cycle arrest
AntioxidantFree radical scavenging

Study on Hepatic Stellate Cells

A significant study evaluated the effects of various pyrimidine derivatives on HSC-T6 cells. The results indicated that specific derivatives not only inhibited cell proliferation but also reduced collagen deposition significantly. This suggests that this compound could be developed into a therapeutic agent for liver fibrosis treatment .

Investigation of Allium Extracts

Research on Allium species highlighted the anticancer potential of compounds similar to this compound. The extracts showed promising results in inducing apoptosis in cancer cell lines, indicating a potential pathway for therapeutic development .

Properties

Molecular Formula

C10H8N2OS2

Molecular Weight

236.3 g/mol

IUPAC Name

2-pyridin-2-ylsulfinylsulfanylpyridine

InChI

InChI=1S/C10H8N2OS2/c13-15(10-6-2-4-8-12-10)14-9-5-1-3-7-11-9/h1-8H

InChI Key

PGSKEBNWYGTEOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SS(=O)C2=CC=CC=N2

Origin of Product

United States

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